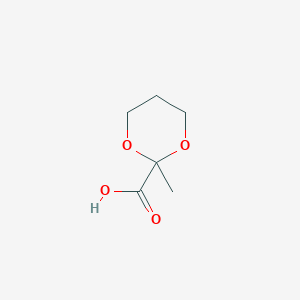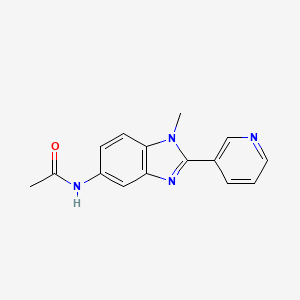
2-Iodobenzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodobenzoxazole is a heterocyclic aromatic compound that features an iodine atom substituted at the second position of the benzoxazole ring Benzoxazole itself is a bicyclic structure composed of a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodobenzoxazole typically involves the iodination of benzoxazole. One common method is the reaction of benzoxazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an organic solvent like acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Iodobenzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The benzoxazole ring can undergo oxidation and reduction reactions, although these are less common for the iodinated derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used in polar aprotic solvents.
Cross-Coupling: Palladium catalysts, along with bases like potassium carbonate, are commonly used in solvents such as toluene or dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Major Products:
Substitution Reactions: Products include azido-benzoxazole or thiol-benzoxazole derivatives.
Cross-Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-Iodobenzoxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 2-Iodobenzoxazole in biological systems is not fully elucidated. its derivatives are known to interact with various molecular targets, including enzymes and receptors. For instance, some benzoxazole derivatives inhibit the activity of specific kinases involved in cancer cell proliferation . The iodine atom may enhance the compound’s ability to form halogen bonds, thereby increasing its binding affinity to biological targets.
Comparison with Similar Compounds
Benzoxazole: The parent compound without the iodine substitution.
2-Bromobenzoxazole: Similar structure with a bromine atom instead of iodine.
2-Chlorobenzoxazole: Similar structure with a chlorine atom instead of iodine.
Comparison:
Reactivity: 2-Iodobenzoxazole is generally more reactive in cross-coupling reactions compared to its bromo and chloro counterparts due to the weaker carbon-iodine bond.
Properties
Molecular Formula |
C7H4INO |
|---|---|
Molecular Weight |
245.02 g/mol |
IUPAC Name |
2-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H4INO/c8-7-9-5-3-1-2-4-6(5)10-7/h1-4H |
InChI Key |
BYGYGEQVXOGYFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-[5-bromo-4-(4-chlorophenyl)sulfanyl-7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl]acetate](/img/structure/B13873317.png)


![Quinoline, 6-nitro-2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B13873334.png)


![[4-Methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]methanamine;hydrochloride](/img/structure/B13873346.png)





